An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-(4-Methylphenyl)morpholine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-(4-Methylphenyl)morpholine
A Note on Nomenclature: This technical guide provides comprehensive information on the synthesis and characterization of 3-methyl-2-(4-methylphenyl)morpholine , a compound extensively documented in scientific literature. It is important to note that searches for "2-(4-Methylphenyl)morpholine" did not yield specific synthesis and characterization data for a compound with this exact structure lacking a substituent at the 3-position. The available scientific data predominantly pertains to the 3-methyl substituted analogue, which is also known as 4-methylphenmetrazine (4-MPM). Therefore, this guide focuses on this well-characterized molecule.
This document is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the synthesis and analytical characterization of 3-methyl-2-(4-methylphenyl)morpholine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the characterization of 3-methyl-2-(4-methylphenyl)morpholine, typically isolated and characterized as its fumarate salt.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Melting Point (Fumarate Salt) | 182–184 °C | [2] |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.37–3.32 (m, 1H), 7.24–7.11 (m, 3H), 6.52 (s, 2H), 4.44 (d, J=9.4 Hz, 1H), 3.91 (dd, J=11.4, 3.1 Hz, 1H), 3.78–3.67 (m, 1H), 3.10–2.98 (m, 3H), 2.34 (s, 3H), 0.94–0.80 (m, 3H) | [2] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 167.58, 137.45, 135.55, 134.89, 130.04, 127.63, 125.90, 79.97, 65.79, 55.12, 44.50, 19.26, 15.84 | [2] |
| High-Resolution Mass Spec. | Found m/z 192.138879 (theory [M+H]⁺: C₁₂H₁₈NO⁺ m/z 192.138291) | [2] |
Experimental Protocols
The synthesis is a multi-step process starting from 4-methylpropiophenone.
Step 1: Synthesis of 2-bromo-1-(4-methylphenyl)propan-1-one A solution of bromine (27 mmol, 4.37 g, 1.4 mL) in dichloromethane (26 mL) is added slowly to a solution of 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate (MgSO₄), and the solvent is removed to afford 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil.
Step 2: Reaction with Ethanolamine The crude 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine and N,N-diisopropylethylamine to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.
Step 3: Reduction The intermediate from Step 2 is reduced to the corresponding alcohol using sodium borohydride.
Step 4: Cyclization The alcohol is then treated with concentrated sulfuric acid to facilitate cyclization and the formation of the morpholine ring, yielding 3-methyl-2-(4-methylphenyl)morpholine.
Step 5: Purification (as Fumarate Salt) The crude product can be purified by preparative thin-layer chromatography. For characterization, the free base is often converted to its fumarate salt by reaction with fumaric acid in methanol.
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) [2] Samples are prepared at a 1 mg/mL concentration in methanol. The analysis is performed on a gas chromatograph coupled to a mass selective detector.
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Column: HP-ULTRA 1 column (12 m x 0.2 m x 0.33 μm)
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Carrier Gas: Helium at a constant flow of 0.8 mL/min
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Injector Temperature: 250 °C
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Transfer Line Temperature: 280 °C
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Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 100 °C.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy [2] ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm).
2.2.3. High-Resolution Mass Spectrometry (HRMS) [2] HRMS analysis is performed to confirm the elemental composition of the synthesized compound.
Visualizations
Caption: Synthetic pathway for 3-Methyl-2-(4-methylphenyl)morpholine.
Step 2: Ring-Opening and Cyclization







